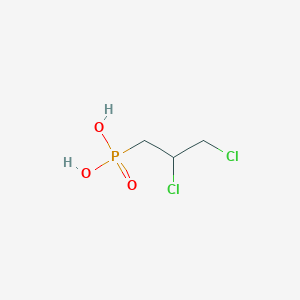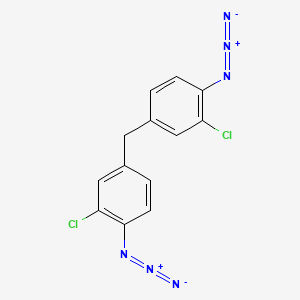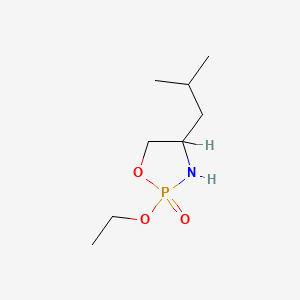
1,3,2-Oxazaphospholidine, 2-ethoxy-4-(2-methylpropyl)-, 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Oxazaphospholidine, 2-ethoxy-4-(2-methylpropyl)-, 2-oxide is a chemical compound with the molecular formula C8H18NO3P It is a member of the oxazaphospholidine family, which are heterocyclic compounds containing phosphorus, nitrogen, and oxygen atoms
Métodos De Preparación
The synthesis of 1,3,2-Oxazaphospholidine, 2-ethoxy-4-(2-methylpropyl)-, 2-oxide typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of a phosphoramide with an alkylating agent in the presence of a base. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve large-scale synthesis using continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
1,3,2-Oxazaphospholidine, 2-ethoxy-4-(2-methylpropyl)-, 2-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation reactions may yield phosphine oxides, while reduction reactions can produce phosphines.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a ligand in coordination chemistry. In biology, it has potential applications as a bioactive molecule with antimicrobial and anticancer properties. In medicine, it is being investigated for its potential use in drug development and as a therapeutic agent. In industry, it is used in the production of specialty chemicals and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1,3,2-Oxazaphospholidine, 2-ethoxy-4-(2-methylpropyl)-, 2-oxide involves its interaction with molecular targets and pathways within biological systems. It may act by inhibiting specific enzymes or proteins, disrupting cellular processes, or inducing oxidative stress. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
1,3,2-Oxazaphospholidine, 2-ethoxy-4-(2-methylpropyl)-, 2-oxide can be compared with other similar compounds in the oxazaphospholidine family. Similar compounds include 1,3,2-Oxazaphospholidine, 2-ethoxy-4-(2-methylpropyl)-, and 1,3,2-Oxazaphospholidine, 2-ethoxy-4-(2-methylpropyl)-, 2-sulfide. These compounds share structural similarities but differ in their chemical properties and reactivity. The unique features of this compound, such as its specific functional groups and oxidation state, contribute to its distinct behavior and applications.
Propiedades
Número CAS |
78447-75-3 |
|---|---|
Fórmula molecular |
C8H18NO3P |
Peso molecular |
207.21 g/mol |
Nombre IUPAC |
2-ethoxy-4-(2-methylpropyl)-1,3,2λ5-oxazaphospholidine 2-oxide |
InChI |
InChI=1S/C8H18NO3P/c1-4-11-13(10)9-8(6-12-13)5-7(2)3/h7-8H,4-6H2,1-3H3,(H,9,10) |
Clave InChI |
NLGBZMSRZDZUHC-UHFFFAOYSA-N |
SMILES canónico |
CCOP1(=O)NC(CO1)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methoxy-3-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B14436470.png)
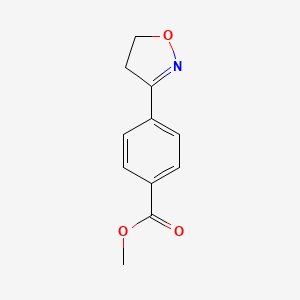
![(E)-1-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]-N-(prop-2-yn-1-yl)methanimine](/img/structure/B14436500.png)

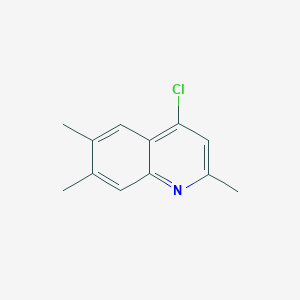
![Ethanone, [(1-methylethyl)imino]diphenyl-](/img/structure/B14436510.png)
